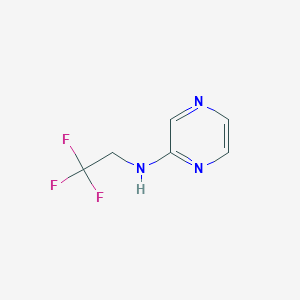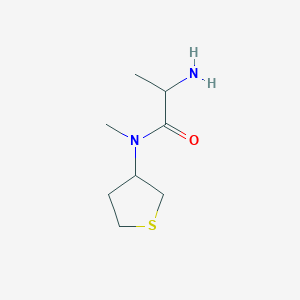![molecular formula C12H12N2O2 B1462540 2-シクロブチル-1H-ベンゾ[d]イミダゾール-5-カルボン酸 CAS No. 1097805-47-4](/img/structure/B1462540.png)
2-シクロブチル-1H-ベンゾ[d]イミダゾール-5-カルボン酸
説明
“2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid” is a benzimidazole derivative . It has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 four-membered ring (cyclobutyl), 1 five-membered ring (imidazole), and 1 six-membered ring (benzene). The molecule also contains 1 carboxylic acid group (aromatic), 1 hydroxyl group, and 1 imidazole .Physical and Chemical Properties Analysis
The compound is a benzimidazole derivative that exhibits corrosion inhibiting properties against strong acids . It has a molecular weight of 216.24 .科学的研究の応用
治療の可能性
イミダゾールは、幅広い化学的および生物学的特性を有する五員環複素環式部分である . イミダゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌、および潰瘍形成活性などのさまざまな生物活性を示す .
イミダゾールの合成
置換イミダゾールの位置選択的合成の最近の進歩が強調されている . これらの複素環は、さまざまな日常的な用途で使用される機能性分子の主要な成分である .
太陽電池およびその他の光学用途のための染料
イミダゾールは、太陽電池およびその他の光学用途のための染料に関する新たな研究に展開されている .
機能性材料
触媒
抗結核活性
いくつかのイミダゾール誘導体が合成され、結核菌に対する抗結核活性が評価されている .
カルボン酸の化学選択的エステル化
イミダゾール-1-カルボン酸-3-ブテニルエステルは、カルボン酸の化学選択的エステル化における試薬として使用されてきた .
作用機序
- Upon binding to CBBCA, PqsR undergoes conformational changes that affect its DNA-binding ability and downstream gene expression .
- Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to reduced transcription of the pqsA-lux genes and ultimately a reduction in the luminescence readout .
- Downstream effects include altered virulence, biofilm formation, and intercellular communication in bacterial populations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and function .
Cellular Effects
The effects of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
At the molecular level, 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active sites or allosteric sites of the target molecules, resulting in conformational changes that affect their function . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites. The compound’s effects on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and function .
Transport and Distribution
The transport and distribution of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of 2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
2-cyclobutyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVMHRBMWHTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


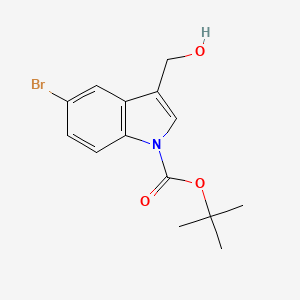
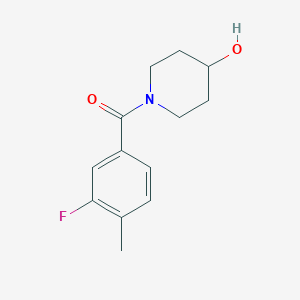

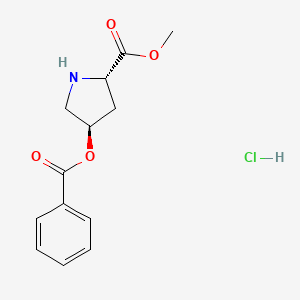


![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)
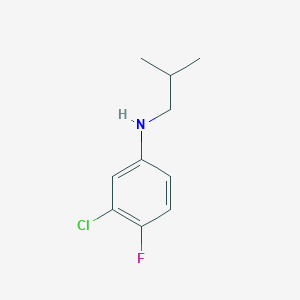
![3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1462472.png)

